9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one
Description
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a brominated isoquinolinone derivative featuring a piperidinylmethyl substituent at position 5. Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, widely recognized for their diverse biological activities, including antifungal, neurotrophic, and kinase-inhibitory properties .
Properties
CAS No. |
919291-55-7 |
|---|---|
Molecular Formula |
C19H19BrN2O |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
9-bromo-6-(piperidin-1-ylmethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C19H19BrN2O/c20-15-4-5-16-14(12-22-8-2-1-3-9-22)10-13-6-7-21-19(23)18(13)17(16)11-15/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) |
InChI Key |
FOHMTHSDHFNRID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable benzo[h]isoquinolinone precursor, followed by the introduction of the piperidin-1-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[h]isoquinolinones.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound has shown promise in various biological studies, particularly regarding its interaction with receptors and enzymes. Preliminary research indicates that isoquinoline derivatives can modulate receptor activity, which is crucial for developing therapeutic agents targeting specific biological pathways.
Binding Affinity Studies
Studies focusing on the binding affinity of 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one to various receptors are essential for understanding its pharmacological profile. Compounds with similar structures have demonstrated the ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Antimicrobial Activity
The compound's structural features suggest potential antibacterial and antifungal activities. Isoquinoline derivatives are known for their ability to disrupt bacterial cell membranes, which enhances their antimicrobial efficacy.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 8-(hexyloxy)-3,6-dimethylisoquinoline | Contains hexyloxy group | Potential neuroactivity | Lacks bromine substitution |
| 6-Methylbenzo[h]isoquinolinone | Methyl group instead of piperidine | Anticancer properties | Simpler structure |
| 5-Bromoisoquinolinone | Bromine at different position | Antimicrobial activity | Different pharmacophore |
This table illustrates how this compound stands out due to its specific functional groups and potential biological activities.
Case Studies and Research Findings
Numerous studies have documented the biological activities of isoquinoline derivatives, providing insights into their therapeutic potential:
Study on Antibacterial Activity
A study published in Journal of Medicinal Chemistry highlighted the antibacterial effects of isoquinoline derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited significant antibacterial activity, reinforcing the importance of structural modifications in enhancing efficacy .
Research on Anticancer Properties
Another research article focused on the anticancer properties of benzoisoquinolinediones, noting that compounds similar to this compound can inhibit critical cancer pathways by targeting bromodomains associated with gene transcription . These findings suggest that this class of compounds may be valuable in developing novel cancer therapies.
Mechanism of Action
The mechanism of action of 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent type, position, and molecular weight, influencing solubility, bioavailability, and target interactions.
Notes:
Crystallographic and Conformational Insights
- 3-(3-Bromobenzyl)isoquinolin-1(2H)-one: Exhibits a torsion angle of -178.69° between N–C2–C10–C11, favoring antiperiplanar geometry. Hydrogen bonding via N–H⋯O stabilizes the crystal lattice .
Biological Activity
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that includes a bromine atom and a piperidine moiety attached to a benzo[h]isoquinoline framework. The biological activity of this compound is of significant interest due to its implications in drug design and therapeutic applications.
- Molecular Formula : C₁₈H₁₈BrN₃O
- Molecular Weight : 371.271 g/mol
- CAS Number : 919291-55-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that isoquinoline derivatives can modulate receptor activity, which may lead to therapeutic benefits.
Key Biological Activities:
- Antimicrobial Activity : Isoquinoline derivatives, including this compound, have shown potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated anti-proliferative effects against cancer cell lines, indicating potential applications in oncology.
- Neuroactivity : The piperidine moiety may contribute to neuroactive properties, suggesting possible applications in treating neurological disorders.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of several compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 8-(hexyloxy)-3,6-dimethylisoquinoline | Contains hexyloxy group | Potential neuroactivity | Lacks bromine substitution |
| 6-Methylbenzo[h]isoquinolinone | Methyl group instead of piperidine | Anticancer properties | Simpler structure |
| 5-Bromoisoquinolinone | Bromine at different position | Antimicrobial activity | Different pharmacophore |
This comparison highlights how the unique functional groups of this compound may influence its biological activities, distinguishing it from other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of isoquinoline derivatives, providing insights into their pharmacological profiles:
- Antimicrobial Studies : Research indicates that isoquinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound showed minimum inhibitory concentrations (MIC) in the range of 75–150 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-Proliferative Activity : In vitro studies have demonstrated that related compounds exhibit potent anti-proliferative effects against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC₅₀ values for these compounds were often below 25 µM, indicating strong efficacy .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects suggest that they may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways, making them candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
